molecular formula C20H28O11 B10798980 (1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate

(1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate

Cat. No.: B10798980
M. Wt: 444.4 g/mol
InChI Key: RRXCMOJNEHOTBC-MHDOEDTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pasakbumin A involves several steps, starting from the extraction of Eurycoma longifolia roots. The compound is then isolated using chromatographic techniques. The specific synthetic routes and reaction conditions are proprietary and vary depending on the research and industrial protocols .

Industrial Production Methods: Industrial production of Pasakbumin A typically involves large-scale extraction from Eurycoma longifolia roots, followed by purification processes such as high-performance liquid chromatography (HPLC). The yield and purity of the compound are optimized through various extraction and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Pasakbumin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pasakbumin A, each with unique biological activities .

Scientific Research Applications

Pasakbumin A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying quassinoid chemistry and developing new synthetic methodologies.

    Biology: Investigated for its role in modulating biological pathways, including autophagy and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other infectious diseases.

    Industry: Utilized in the development of herbal supplements and traditional medicines.

Mechanism of Action

Pasakbumin A exerts its effects by activating the ERK1/2-mediated signaling pathway, leading to the induction of autophagy in Mycobacterium tuberculosis-infected macrophages. This process enhances the production of antibacterial mediators and promotes the clearance of intracellular bacteria. The compound also modulates the NF-κB signaling pathway, contributing to its anti-tuberculosis activity .

Comparison with Similar Compounds

Uniqueness: Pasakbumin A is unique due to its specific mechanism of action involving the ERK1/2 and NF-κB signaling pathways, which are not commonly targeted by other quassinoids. Its ability to enhance autophagy and antibacterial mediator production makes it a promising candidate for developing new anti-tuberculosis therapies .

Properties

Molecular Formula

C20H28O11

Molecular Weight

444.4 g/mol

IUPAC Name

(1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate

InChI

InChI=1S/C20H24O9.2H2O/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11;;/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3;2*1H2/t9-,11+,12+,13+,14-,16+,17+,18+,19-,20-;;/m0../s1

InChI Key

RRXCMOJNEHOTBC-MHDOEDTOSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O.O.O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O.O.O

Origin of Product

United States

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